Ethyl 6-cyclohexylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-cyclohexylpyrimidine-4-carboxylate is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the ring. This compound features a cyclohexyl group attached to the 6th position of the pyrimidine ring and a carboxylate ester group at the 4th position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of ethyl cyanoacetate with cyclohexylamine to form an intermediate, which is then cyclized under acidic conditions to form the pyrimidine ring.
Transition Metal Catalysis: Another method involves using transition metal catalysts like palladium or nickel to facilitate the formation of the pyrimidine ring through cross-coupling reactions.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using large reactors to ensure consistent quality and yield.
Continuous Flow Synthesis: Some modern industrial processes employ continuous flow synthesis, which allows for more efficient production and better control over reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or other substituents on the pyrimidine ring are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-cyclohexylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Ethyl 6-cyclohexylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with DNA synthesis or cell division. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-cyclohexylpyrimidine-2-carboxylate: Similar structure but with different positions of the carboxylate group.
Ethyl 6-cyclohexylpyrimidine-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.
Ethyl 6-cyclohexylpyrimidine-5-carboxylate: Similar structure but with the carboxylate group at the 5th position.
Uniqueness: Ethyl 6-cyclohexylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-cyclohexylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLJZUPQPSVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.